molecular formula C23H29NO3 B1437480 tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate CAS No. 936497-89-1

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

Cat. No.: B1437480
CAS No.: 936497-89-1
M. Wt: 367.5 g/mol
InChI Key: ZAMAOAKAEZPBBM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that promote the ubiquitination and subsequent degradation of target proteins. The nature of these interactions involves the binding of this compound to specific protein targets, thereby modulating their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as a linker in PROTAC® development, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways, further modulating cellular functions and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under specific storage conditions, but it may undergo degradation over time, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of protein activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses have been shown to effectively modulate target protein activity without causing significant adverse effects. High doses of this compound can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The metabolic pathways of this compound involve its conversion to active metabolites that can further modulate biochemical reactions and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. The distribution of this compound can affect its concentration in different cellular compartments, influencing its efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function and activity . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the piperidine ring, converting it into a more saturated form.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include benzaldehyde derivatives (from oxidation), reduced piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution).

Scientific Research Applications

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
  • **tert-Butyl 4-

Properties

IUPAC Name

tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMAOAKAEZPBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650652
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-89-1
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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